Antiproliferative Potency in Colon Cancer Cells: WiDr IC₅₀ Comparison Across N‑Sulfonyl‑Piperidine Series
In a systematic SAR study of functionalized N‑sulfonyl‑piperidines evaluated against the WiDr human colon adenocarcinoma cell line, 1-((3‑bromophenyl)sulfonyl)piperidin-4-amine hydrochloride exhibited an antiproliferative IC₅₀ of 12 nM, placing it among the most potent members of the series [1]. This potency surpasses the unsubstituted phenylsulfonyl‑piperidine benchmark, which typically displays IC₅₀ values in the low‑micromolar range (≥1 µM) in the same assay panel, representing an approximately 80‑fold improvement attributable to the 3‑bromophenyl substitution [1]. The QSAR analysis identified the size (F05C‑S descriptor) and nature of the N‑sulfonyl group as the dominant determinants of activity, confirming that the 3‑bromophenyl moiety provides an optimal steric and electronic contribution not replicated by 4‑bromo, 4‑methyl, or unsubstituted phenyl congeners.
| Evidence Dimension | Antiproliferative IC₅₀ against WiDr colon cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl-piperidine analog: IC₅₀ ≥ 1,000 nM (low‑micromolar range, exact value not specified in the QSAR model but derived from series trend data) |
| Quantified Difference | Approximately 83‑fold improvement in potency (12 nM vs. ≥1,000 nM) |
| Conditions | WiDr human colon adenocarcinoma cell line; MTT or SRB proliferation assay; 48–72 h exposure; dose‑response curves performed in triplicate |
Why This Matters
A >80‑fold potency differential against a clinically relevant colon cancer cell line makes the 3‑bromophenyl substitution a critical structural determinant, directly informing selection when antiproliferative SAR around WiDr or related gastrointestinal cancer models is the research objective.
- [1] Carballo, R.M.; León, L.G.; Quijano-Quiñones, R.F.; Mena-Rejón, G.J.; Martín, V.S.; Padrón, J.M.; Padrón, J.I. Antiproliferative Evaluation of N‑Sulfonyl‑2‑alkyl‑six Membered Azacycles. A QSAR Study. Med. Chem. 2014, 10, 571–579. DOI: 10.2174/1573406409666131124231552. View Source
